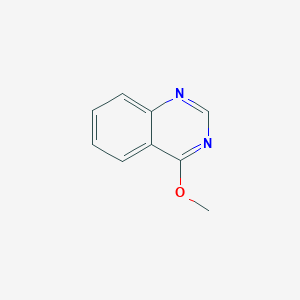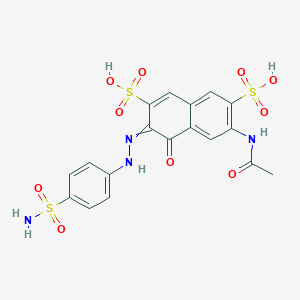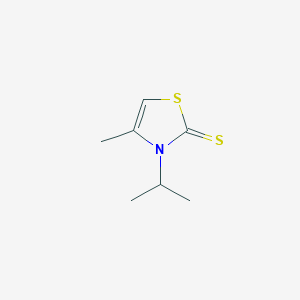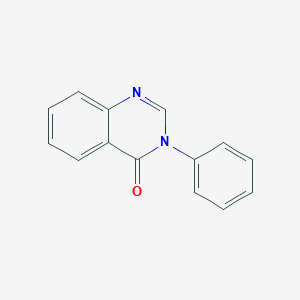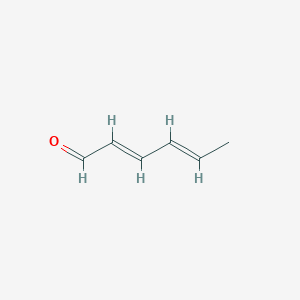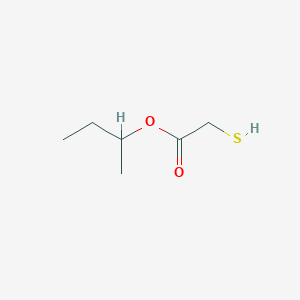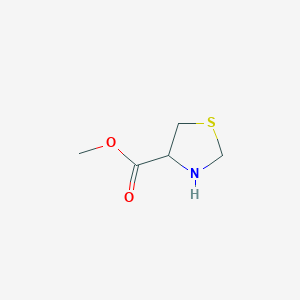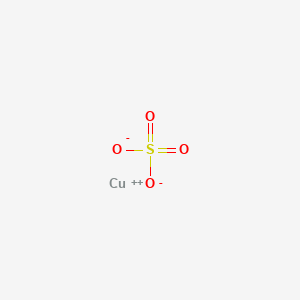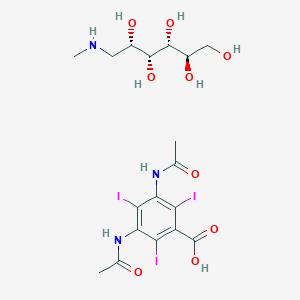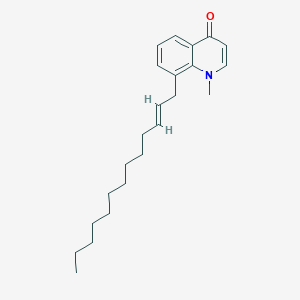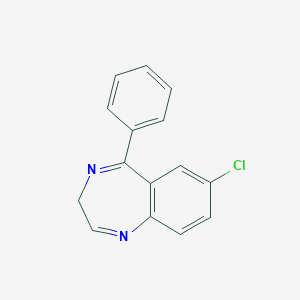
7-chloro-5-phenyl-3H-1,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are a class of psychoactive drugs that have been widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . The compound this compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate 2-aminobenzophenone, which is then cyclized to form the benzodiazepine ring . The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-chloro-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzodiazepines .
Wissenschaftliche Forschungsanwendungen
7-chloro-5-phenyl-3H-1,4-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its effects on cellular processes.
Medicine: It is used in the development of anxiolytic, anticonvulsant, and sedative medications.
Wirkmechanismus
The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Chlordiazepoxide: Similar in structure but contains an additional N-methyl group and an oxide at the 4th position.
Diazepam: Contains a methyl group at the 1st position and lacks the chlorine atom at the 7th position.
Alprazolam: Contains a triazole ring fused to the benzodiazepine ring.
Uniqueness: 7-chloro-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its chlorine atom at the 7th position and phenyl group at the 5th position contribute to its high affinity for benzodiazepine receptors and its potent biological activity .
Eigenschaften
CAS-Nummer |
16398-00-8 |
|---|---|
Molekularformel |
C15H11ClN2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI-Schlüssel |
GIVYEEPCHMGCEK-UHFFFAOYSA-N |
SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Key on ui other cas no. |
16398-00-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


